6-methylpurine (6MP) is a purine analog [, , , ], classified as an adenine analog due to its structural similarity to adenine [, , ]. It serves as a valuable tool in various scientific research fields, including genetics, biochemistry, molecular biology, and cell biology [, , , , , , , , , , ]. 6MP acts as a potent inhibitor in biological systems [, ], particularly affecting nucleic acid and protein synthesis [, , , ].
Synthesis Analysis
2.1. From 6-Methylpurine and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose: This method involves coupling 6-methylpurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose under conditions that produce the β-D-anomer (6-methylpurine-β-D-riboside) exclusively [].
2.2. Palladium-Catalyzed Cross-Coupling: This efficient method utilizes a (Ph3P)4Pd catalyzed cross-coupling reaction of CH3ZnBr with various 6-chloropurine derivatives, leading to the synthesis of 6-methylpurine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine, and 6-methyl-9-β-D-ribofuranosylpurine in high yields [].
2.3. Iron- or Palladium-Catalyzed Cross-Coupling of 2,6-Dichloropurines: This method involves Fe-catalyzed cross-coupling reactions of protected 2,6-dichloropurines with methylmagnesium chloride or Pd-catalyzed reactions with trimethylaluminum, resulting in the regiospecific synthesis of 2-chloro-6-methylpurines or 2,6-dimethylpurines, respectively. These reactions can be performed for various protected purine bases and nucleosides [].
2.4. Enzymatic Synthesis: Recombinant purine nucleoside phosphorylase from Escherichia coli can catalyze the synthesis of 6-methylpurine-2′-deoxyriboside (MePdR) using 6MP and deoxyuridine (dU) as substrates []. This method offers a potential alternative to chemical synthesis.
Molecular Structure Analysis
6MP exhibits a purine base structure with a methyl group substituted at the 6th position [, ]. Neutron diffraction studies on 6MP solutions revealed a base stacking arrangement with a separation of approximately 0.34 nm [].
Mechanism of Action
5.1. Inhibition of de novo Purine Biosynthesis: 6MP is converted to its nucleotide form, 6-methylpurine ribonucleotide, by adenine phosphoribosyltransferase (APRTase). This nucleotide acts as a pseudo-feedback inhibitor of phosphoribosylpyrophosphate amidotransferase, a key enzyme in de novo purine biosynthesis, thereby disrupting the pathway [, , ].
5.2. Inhibition of Adenylosuccinate Synthetase: 6-methylpurine ribonucleotide also inhibits adenylosuccinate synthetase, another crucial enzyme in purine nucleotide synthesis [].
5.3. Interference with Adenine Salvage: 6MP competes with adenine for APRTase, thereby reducing adenine salvage, a process essential for maintaining adenine nucleotide pools [, , ].
Physical and Chemical Properties Analysis
Neutron diffraction studies have shown that 6MP molecules tend to stack in aqueous solutions, with an intermolecular distance of approximately 0.34 nm []. Dielectric spectroscopy studies on aqueous solutions of 6MP did not reveal any significant effects of self-association on its dielectric properties [].
Applications
7.1. Genetic Studies: * Suicide gene therapy: 6-methylpurine deoxyriboside (MePdR) serves as a prodrug that is activated by the enzyme purine nucleoside phosphorylase (PNP) to produce the toxic 6MP. This system is used in gene therapy approaches to target and kill tumor cells, particularly in gliomas [] and pancreatic cancers [, , ]. * Counterselection marker: 6MP resistance, often associated with defects in APRTase, is utilized as a counterselectable marker in genetic studies of various organisms, including Neurospora crassa [], Escherichia coli [], Sulfolobus islandicus [], Tetrahymena thermophila [], and Thermococcus barophilus []. This allows for the selection of mutants and genetic manipulations.
7.2. Biochemistry and Molecular Biology: * Inhibition of RNA and protein synthesis: 6MP inhibits RNA and protein synthesis, providing a valuable tool to study the regulation and mechanisms of these fundamental processes in various biological systems [, , , , , ].
7.3. Cell Biology: * Induction of cell death: 6MP is cytotoxic, causing cell death in various organisms and cell types, including mammalian cells and algae. This property is exploited in cell biology research to study mechanisms of cell death and to develop potential therapeutic strategies [, , , , ].
7.4. Plant Science: * Inhibition of plant growth: 6MP has been shown to inhibit various aspects of plant growth and development, including axillary bud growth [], root formation [], and petal inrolling []. It is used as a tool to study hormonal regulation and signal transduction pathways in plants.
7.5. Other Applications: * Substrate for xanthine oxidase: 6MP is a substrate for the enzyme xanthine oxidase, allowing for the study of enzyme kinetics and reaction mechanisms [, , ]. * Study of base stacking: The self-association of 6MP in solution has been investigated using various techniques, including neutron diffraction, dielectric spectroscopy, and thermodynamic studies, providing insights into the interactions between purine bases in aqueous environments [, , , , ].
Compound Description: 9-β-d-[2-Deoxyribofuranosyl]-6-methylpurine (MeP-dR) is a prodrug of 6-methylpurine. [] It is nontoxic until cleaved by the enzyme Escherichia coli purine nucleoside phosphorylase (PNP) to release the active drug, 6-methylpurine. [, , , ] This mechanism has been explored for suicide gene therapy strategies targeting various cancers, including glioma and pancreatic cancer. [, , ]
Relevance: MeP-dR is the ribose-modified prodrug form of 6-methylpurine. This modification renders it inactive until cleaved by PNP. [] This characteristic makes MeP-dR a promising candidate for targeted cancer therapy when combined with PNP-expressing vectors. [, , ]
6-Methylpurine Ribonucleotide
Compound Description: 6-Methylpurine ribonucleotide is formed by the conversion of 6-methylpurine through the action of adenine phosphoribosyltransferase (APRTase). [, ] This metabolite acts as a potent inhibitor of de novo purine biosynthesis by affecting phosphoribosylpyrophosphate amidotransferase, the enzyme responsible for the first committed step in this pathway. [, ] It also inhibits adenylosuccinate synthetase, which is involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). []
Relevance: 6-Methylpurine ribonucleotide is a key metabolite of 6-methylpurine. [, ] Its formation and subsequent inhibitory action on vital enzymes involved in purine biosynthesis pathways contribute to the overall biological activity of 6-methylpurine. [, ]
Adenine
Compound Description: Adenine is a purine base that serves as a building block for DNA and RNA. [] It acts as a substrate for adenine phosphoribosyltransferase (APRTase), the same enzyme responsible for converting 6-methylpurine into its ribonucleotide form. [, ] Adenine can alleviate the growth inhibition caused by 6-methylpurine by competing with it for APRTase. [, ]
Relevance: Adenine shares a structural resemblance to 6-methylpurine and acts as a competitive substrate for APRTase. [, ] This competition affects the conversion of 6-methylpurine into its active ribonucleotide form, thus influencing its overall biological activity. [, ]
Hypoxanthine
Compound Description: Hypoxanthine is a naturally occurring purine derivative. [] It is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme involved in purine salvage pathways. [, ] While adenine effectively relieves the growth inhibition caused by 6-methylpurine, hypoxanthine shows limited effectiveness. [] Studies suggest that 6-methylpurine may indirectly affect the uptake and metabolism of hypoxanthine, though the exact mechanism is not fully understood. []
6-Methylaminopurine
Compound Description: 6-Methylaminopurine is a purine derivative structurally similar to adenine and 6-methylpurine. [] It acts as a substrate for adenine phosphoribosyltransferase (APRTase) and can counteract the inhibitory effect of 6-methylpurine by competing for this enzyme. []
Relevance: Similar to adenine, 6-methylaminopurine can compete with 6-methylpurine for APRTase, thereby potentially reducing the formation of the active 6-methylpurine ribonucleotide. [] This competition highlights the importance of the 6-position substituent in influencing the interaction of these compounds with APRTase. []
2-Hydroxy-6-methylpurine
Compound Description: 2-Hydroxy-6-methylpurine is a purine derivative that acts as a slow substrate for xanthine oxidase. [, ] Studies using this compound have been crucial in elucidating the mechanistic role of the "rapid Mo(V) electron paramagnetic resonance (EPR) signal" observed during the reductive half-reaction of xanthine oxidase. [] Crystallographic studies have shown that 2-hydroxy-6-methylpurine binds to the active site of xanthine oxidase with its C2 carbonyl group interacting with Arg-880. []
Relevance: 2-Hydroxy-6-methylpurine allows for the study of xanthine oxidase kinetics due to its slow reaction rate. [, ] While structurally similar to 6-methylpurine, the presence of the 2-hydroxy group alters its interaction with xanthine oxidase, leading to differences in binding orientation and catalytic efficiency compared to 6-methylpurine. []
6-Dimethylaminopurine
Compound Description: 6-Dimethylaminopurine is a purine derivative that exhibits minimal influence on axillary bud growth in tobacco plants and tissue cultures. [] This lack of effect contrasts with the inhibitory effect observed with 6-methylpurine. []
Relevance: 6-Dimethylaminopurine differs from 6-methylpurine by a single methyl group at the 6-position. [] This structural difference leads to a significant change in their biological activity, highlighting the importance of the 6-position substituent in dictating the biological effects of these purine analogs. []
6-Methyl-9-β-D-ribofuranosylpurine
Compound Description: 6-Methyl-9-β-D-ribofuranosylpurine is a ribonucleoside analog of 6-methylpurine found naturally in mycelial cultures of the fungus Collybia maculata. [, ]
Relevance: This compound represents the naturally occurring ribonucleoside form of 6-methylpurine. [, ] Studying its biological activity and comparing it to 6-methylpurine provides insights into the role of ribosylation in modulating the activity of these purine analogs. [, ]
Compound Description: 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine is the deoxyribonucleoside analog of 6-methylpurine. [] It can be synthesized efficiently using a (Ph3P)4Pd catalyzed cross-coupling reaction. []
Relevance: This compound is the deoxyribonucleoside counterpart of 6-methylpurine. [] Understanding the differences in their synthesis and biological activities is essential for exploring their potential applications, particularly in the context of nucleotide-based therapies. []
2,6-Dichloropurine
Compound Description: 2,6-Dichloropurine serves as a versatile precursor for synthesizing various 2-substituted 6-methylpurine bases and nucleosides. [] It undergoes Fe- or Pd-catalyzed cross-coupling reactions with methylmagnesium chloride to yield either 2-chloro-6-methylpurines or 2,6-dimethylpurines regioselectively. [] These derivatives can be further derivatized to generate a library of 6-methylpurine analogs with diverse substitutions at the 2-position. []
Relevance: 2,6-Dichloropurine is a key synthetic intermediate in the production of a variety of 6-methylpurine analogs. [] The ability to introduce different substituents at the 2-position allows for the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced or modified biological properties compared to 6-methylpurine. []
Purine-6-malonaldehyde
Compound Description: Purine-6-malonaldehyde is a product of the Vilsmeier formylation reaction on 6-methylpurine. [] It is a highly reactive intermediate that can be further modified to produce a range of 6-substituted purine derivatives. []
Relevance: Purine-6-malonaldehyde demonstrates the synthetic utility of 6-methylpurine as a starting material for accessing diversely substituted purine analogs. [] The reactivity of the malonaldehyde moiety allows for the introduction of various functional groups, providing opportunities to explore the chemical space around the 6-methylpurine scaffold. []
6-(Isoxazol-4-yl)-purine
Compound Description: 6-(Isoxazol-4-yl)-purine is a product of reacting 6-methylpurine with hydroxylamine under Vilsmeier formylation conditions. [] This compound highlights the versatility of 6-methylpurine in accessing structurally diverse purine derivatives through chemical synthesis. []
Relevance: This compound, while structurally distinct from 6-methylpurine, demonstrates the feasibility of introducing heterocyclic substituents onto the purine scaffold. [] Such modifications can significantly alter the physicochemical and biological properties of the resulting compounds, offering potential for developing new therapeutic agents. []
6-Fluoromethylpurine
Compound Description: 6-Fluoromethylpurine derivatives are synthesized through selective metalation of the methyl group in 6-methylpurine derivatives, followed by fluorination with N-fluorobenzenesulfonamide (NFSI). [] These derivatives are investigated as potential toxins for suicide gene therapy. []
Relevance: The synthesis of 6-fluoromethylpurine derivatives highlights the possibility of modifying the 6-methyl group of 6-methylpurine to introduce fluorine, a highly electronegative atom. [] This modification can significantly alter the biological activity and pharmacological properties of the resulting compounds compared to 6-methylpurine, making them suitable for specific therapeutic applications like suicide gene therapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Methyl 14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate is a natural product found in Alstonia yunnanensis with data available.
Avermectin B1b is an avermectin. Abamectin B1B is a natural product found in Streptomyces avermitilis with data available. The avermectins are a series of macrocyclic lactone derivatives with potent anthelmintic properties. A commonly used therapy in recent times has been based on oral or parenteral administration of avermectins, which are macrocyclic lactones produced by fermentation of various, carefully prepared laboratory broths using the soil micro-organism Streptomyces avermitilis. They show activity against a broad range of nematodes and arthropod parasites of domestic animals at dose rates of 300 microgram/kg or less. Unlike the macrolide or polyene antibiotics, they lack significant antibacterial or antifungal activity. (L829) See also: Abamectin B1a (related).
L-DOPA-d3 is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS. L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier. It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT). In the brain L-DOPA is converted to dopamine. Formulations containing L-DOPA have been used to increase dopamine concentrations in the brain as a treatment for Parkinson’s disease and stroke recovery. Natural isomer of the immediate precursor of dopamine; product of tyrsine hydroxylase.
Rifamycin B(2-) is a hydroxy monocarboxylic acid anion arising from deprotonation of the carboxy and 5-carboxy groups of rifamycin B; major species at pH 7.3. It is a conjugate base of a rifamycin B.
Mildronate is a structural analog of γ-butyrobetaine (γBB), an intermediate in the biosynthesis of carnitine. It blocks carnitine synthesis by inhibiting γBB hydroxylase (IC50 = 62 µM) and, less potently, carnitine acetyltransferase (Ki = 1.6 mM). Through these actions, mildronate reduces the levels of free carnitine and long chain acyl carnitine. This leads to suppressed fatty acid metabolism and mitochondrial uncoupling during oxidative conditions, resulting in cardioprotective and neuroprotective effects. Mildronate also improves cognition and reduces amyloid-β pathology in a mouse model of Alzheimer’s disease. Mildronate is an inhibitor of biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and as a competitive inhibitor of renal carnitine reabsorption. Mildronate (40 μM) inhibits the reaction of γ-butyrobetaine hydroxylase with γ-butyrobetaine with Km and Vmax of 36.8 μM and 0.08 nmol/min/mg protein, respectively. Mildronate administered orally to rats for 10 days (150 mg/kg) elicits a reduction in myocardial free camitine and long-chain acyl carnitine content by 63.7 and 74.3%, respectively. Mildronate treatment (100 mg/kg, orally) subsequent administration of isoproterenol results in a reduction in free camitine concentration by 48.7% in comparison with the rats receiving isoproterenol. A prior administration of Mildronate effectively protects the myocardium from isoproterenol-induced variations in the content of ATP and myocardial energy charge, as well as preventing a rise in creatine phosphokinase and lactic dehydrogenase activity.